2-Hydrazino-6-ethyl-3-phenylquinoline hydrochloride
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Overview
Description
2-Hydrazino-6-ethyl-3-phenylquinoline hydrochloride is a chemical compound with the molecular formula C17H18ClN3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-6-ethyl-3-phenylquinoline hydrochloride typically involves the reaction of 6-ethyl-3-phenylquinoline with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
Starting Materials: 6-ethyl-3-phenylquinoline, hydrazine hydrate
Catalyst: Often a metal catalyst such as palladium or platinum
Reaction Conditions: The reaction is typically conducted at elevated temperatures (around 100-150°C) and may require an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazino-6-ethyl-3-phenylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives with different substitution patterns.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives.
Scientific Research Applications
2-Hydrazino-6-ethyl-3-phenylquinoline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydrazino-6-ethyl-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinoquinoline: A simpler analog with similar chemical properties.
6-Ethylquinoline: Lacks the hydrazino group but shares the quinoline core structure.
3-Phenylquinoline: Similar to 2-Hydrazino-6-ethyl-3-phenylquinoline hydrochloride but without the hydrazino and ethyl groups.
Uniqueness
This compound is unique due to the presence of both the hydrazino and ethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
CAS No. |
1172297-69-6 |
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Molecular Formula |
C17H18ClN3 |
Molecular Weight |
299.8 g/mol |
IUPAC Name |
(6-ethyl-3-phenylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C17H17N3.ClH/c1-2-12-8-9-16-14(10-12)11-15(17(19-16)20-18)13-6-4-3-5-7-13;/h3-11H,2,18H2,1H3,(H,19,20);1H |
InChI Key |
KXULXHMCTFUOLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=CC(=C(N=C2C=C1)NN)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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